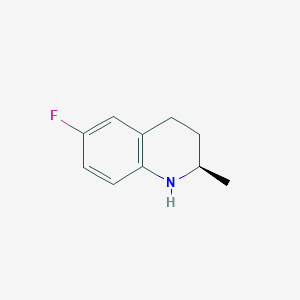

(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

(2R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCCXYVTXRUGAN-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(N1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199186-69-1 | |

| Record name | (+)-6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199186-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and fluorinating agents.

Hydrogenation: The quinoline ring is then hydrogenated to form the tetrahydroquinoline structure. This step is usually carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activity

One of the primary applications of (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is in the development of antitumor agents. Research has shown that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have synthesized novel 2-substituted-4-amino-6-halogenquinolines that include (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline as a core structure. These compounds demonstrated significant activity against H-460, HT-29, HepG2, and SGC-7901 cell lines, with some derivatives showing IC50 values as low as 0.03 μM .

Vaccine Adjuvants

Additionally, (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has been investigated for its potential as a vaccine adjuvant. A study identified analogues of this compound that act as Toll-like receptor 2 (TLR2) agonists. These compounds can induce chemokines and cytokines in a TLR2-dependent manner, suggesting their utility in enhancing immune responses to vaccines .

Chemical Synthesis

Synthesis and Resolution

The synthesis of (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has been achieved through various methods involving monoamine oxidases and other catalysts. For example, the compound can be resolved into its enantiomers using N-phthaloyl derivatives . This resolution is crucial for obtaining the active enantiomer for pharmaceutical applications.

Synthetic Intermediates

This compound also serves as an intermediate in the synthesis of other bioactive molecules. It has been used in reactions to produce more complex structures that retain the tetrahydroquinoline core while introducing additional functional groups for enhanced biological activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and its derivatives is essential for optimizing their pharmacological properties. Research has focused on modifying various substituents on the tetrahydroquinoline scaffold to improve potency and selectivity against specific biological targets such as EPAC proteins involved in cancer metastasis .

Data Table: Summary of Key Applications

Case Studies

-

Anticancer Activity Study

A study evaluated a series of 2-substituted derivatives based on (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline for their antiproliferative effects on human cancer cell lines. The results indicated that specific modifications led to compounds with significantly enhanced potency compared to existing therapies. -

Vaccine Development Research

Another research project focused on the immunological properties of TLR2 agonists derived from (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. The findings suggested that these compounds could be integrated into vaccine formulations to boost immune responses against infectious diseases.

Mechanism of Action

The mechanism of action of ®-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrahydroquinoline Derivatives

Structural Analogues and Substituent Effects

6-Fluoro-1,2,3,4-Tetrahydroquinoline (CAS: 59611-52-8)

- Structural Difference : Lacks the 2-methyl group.

- Impact: Reduced steric hindrance and lipophilicity (logP: ~2.33 for methylated vs. ~1.8 for non-methylated), leading to altered pharmacokinetic profiles .

- Applications : Less frequently used in asymmetric synthesis due to lower enantioselectivity in catalytic reactions .

2-Methyl-5-Hydroxy-1,2,3,4-Tetrahydroquinoline

- Structural Difference : Hydroxyl group at position 5 instead of fluorine at position 4.

- Biological Activity : Exhibits analgesic activity (1/8th the potency of morphine), highlighting the role of polar substituents in modulating CNS activity .

6-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS: 166398-34-1)

Enantiomeric Purity and Resolution

- (R)- vs. (S)-Enantiomers :

Physicochemical Properties

| Property | (R)-6-Fluoro-2-methyl-THQ | 6-Fluoro-THQ (unmethylated) | 2-Methyl-5-hydroxy-THQ |

|---|---|---|---|

| LogP | 2.33 | 1.8 | 1.5 |

| Solubility (mg/mL) | 0.277 | 0.45 | 1.2 |

| GI Absorption | High | High | Moderate |

| CYP1A2 Inhibition | Yes | No | No |

The 2-methyl group in (R)-6-fluoro-2-methyl-THQ increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility compared to hydroxylated analogues .

Biological Activity

(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a chiral compound recognized for its diverse biological activities and potential applications in medicinal chemistry. With the molecular formula C10H12FN and a molecular weight of 165.21 g/mol, this compound features a tetrahydroquinoline structure that is integral to its biological interactions and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various methodologies, including nucleophilic addition-cyclization reactions. Notably, studies have shown that this compound can yield significant products when subjected to optimized catalytic conditions . The structural properties of this compound allow it to interact with various biological targets effectively.

Biological Activities

(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound can suppress colony formation and migration in cancer cell lines such as HCT-116. It also disrupts the expression of proteins involved in proliferation and metastasis while inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway .

- Antimicrobial Properties : The tetrahydroquinoline scaffold has been associated with antimicrobial activities against a range of pathogens. Compounds related to this structure have shown efficacy in treating infections due to their ability to inhibit bacterial growth .

- Neuroprotective Effects : Some studies suggest that tetrahydroquinoline derivatives may have neuroprotective properties, potentially impacting neurodegenerative disorders. This is attributed to their interaction with various neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the SAR of (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is crucial for optimizing its biological activity. Key findings include:

Case Studies

- Cancer Cell Migration Inhibition : In vitro studies demonstrated that (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline significantly inhibited the migration of HCT-116 cells and induced apoptosis through oxidative stress mechanisms .

- Antimicrobial Efficacy : A series of tetrahydroquinoline analogs were tested for antimicrobial activity against various bacterial strains. Results indicated that modifications at specific positions markedly influenced their effectiveness .

- Neuroprotective Studies : Investigations into the neuroprotective effects revealed that certain derivatives could induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in neuronal cell lines .

Q & A

Q. What synthetic routes are optimal for producing (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with high enantiomeric purity?

- Methodological Answer : The enantioselective synthesis of this compound can be achieved via Ru-catalyzed asymmetric hydrogenation . For example, using chiral cationic η⁶-arene-N-tosylethylenediamine-Ru(II) catalysts under aqueous conditions yields enantioselectivity >95% and conversion rates >90% . Key steps include:

- Substrate preparation: Starting from fluorinated quinoline derivatives.

- Catalytic hydrogenation: Optimizing pressure (e.g., 50–100 bar H₂), temperature (25–40°C), and solvent systems (water or methanol).

- Purification: Chromatography or crystallization to isolate the (R)-enantiomer.

Alternative routes involve cyclization of 2-methyl-3-fluoroaniline with cyclohexanone under acid catalysis, followed by enantiomer resolution via diastereomeric salt formation with tartaric acid derivatives .

Q. How does (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline inhibit bacterial growth?

- Methodological Answer : The compound acts as a fluoroquinolone antibiotic intermediate , targeting bacterial DNA gyrase and topoisomerase IV. Experimental validation includes:

- Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., E. coli DNA gyrase).

- MIC determination : Test against bacterial strains (e.g., E. coli MIC = 8 µg/mL; S. aureus MIC = 4 µg/mL) .

Mechanistically, fluorine at position 6 enhances binding to the enzyme-DNA complex, disrupting replication and transcription .

Q. What analytical techniques are critical for characterizing the enantiomeric purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/ethanol mobile phases to resolve (R)- and (S)-enantiomers.

- NMR with chiral shift reagents : Europium-based reagents induce splitting of proton signals for enantiomer quantification.

- Polarimetry : Compare specific rotation values with literature data (e.g., [α]ᴅ²⁵ = +X° for (R)-enantiomer) .

Advanced Research Questions

Q. How do reaction conditions impact enantioselectivity in Ru-catalyzed hydrogenation of fluorinated quinolines?

- Methodological Answer : Enantioselectivity is influenced by:

- Ligand structure : Bulky η⁶-arene ligands enhance CH/π interactions with the substrate, favoring (R)-enantiomer formation via a 10-membered transition state .

- Solvent effects : Polar solvents (e.g., water) stabilize ionic intermediates, improving selectivity.

- Additives : TfO⁻ anions modulate catalyst-substrate interactions, as shown in DFT studies .

Example optimization: Ru-catalyzed hydrogenation in water achieves 98% enantioselectivity vs. 95% in organic solvents .

Q. What contradictions exist in the neuroprotective potential of this compound, and how can they be resolved?

- Methodological Answer : While structural analogs show neuroprotection via antioxidant pathways, direct evidence for (R)-6-fluoro-2-methyl-THQ is limited. To address this:

- In vitro models : Expose neuronal cells (e.g., SH-SY5Y) to oxidative stress (H₂O₂) and measure viability via MTT assays.

- Mechanistic studies : Use fluorescence probes (e.g., DCFH-DA) to quantify ROS scavenging activity.

- Comparative analysis : Contrast with non-fluorinated analogs to isolate fluorine’s role .

Current data suggest neuroprotection is structure-dependent but requires validation via transcriptomic profiling .

Q. How does thermodynamic-kinetic control influence resolution efficiency during diastereomeric salt formation?

- Methodological Answer : Resolution of racemic mixtures using tartaric acid derivatives involves:

- Thermodynamic control : Slow crystallization favors the more stable diastereomer (e.g., (R)-FTHQ·L-tartrate).

- Kinetic control : Rapid precipitation traps metastable salts, reducing enantiopurity.

Studies show that solvent polarity and cooling rates critically affect yield (75–92%) and enantiomeric excess (85–99%) . For example, supercritical CO₂ extraction enhances separation efficiency by minimizing kinetic interference .

Key Research Gaps and Recommendations

- Chirality-activity relationships : Systematic comparison of (R)- vs. (S)-enantiomers in bacterial and neuronal assays .

- Scalability : Evaluate continuous-flow reactors for industrial translation of Ru-catalyzed methods .

- Toxicology : Assess mammalian cell cytotoxicity (e.g., HepG2) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.